molecular formula C2H4Cl4P2S2 B154210 1,2-Bis(dichlorothiophosphonyl)ethane CAS No. 1661-12-7

1,2-Bis(dichlorothiophosphonyl)ethane

Cat. No.: B154210
CAS No.: 1661-12-7
M. Wt: 295.9 g/mol
InChI Key: WBTGKAWAYFLPRO-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)ethane (CAS 28240-69-9) is an organophosphorus compound with the molecular formula Cl₂PCH₂CH₂PCl₂ and a molecular weight of 231.80 g/mol . It is a dichlorinated derivative of ethane with two phosphorus centers, each bonded to two chlorine atoms. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the chlorine substituents, making it a versatile precursor in coordination chemistry and ligand synthesis. Key physical properties include a boiling point of 70°C at 1 mmHg and a density of 1.530 g/cm³ .

Properties

CAS No.

1661-12-7

Molecular Formula

C2H4Cl4P2S2

Molecular Weight

295.9 g/mol

IUPAC Name

dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2

InChI Key

WBTGKAWAYFLPRO-UHFFFAOYSA-N

SMILES

C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl

Canonical SMILES

C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl

Synonyms

1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,2-Bis(dichlorophosphino)ethane with structurally related bisphosphino ligands:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
1,2-Bis(dichlorophosphino)ethane 28240-69-9 Cl₂PCH₂CH₂PCl₂ 231.80 Chlorine bp 70°C (1 mmHg), density 1.530
1,2-Bis(diethylphosphino)ethane 6411-21-8 C₈H₂₀P₂ 178.18 Ethyl Not reported
1,2-Bis(dimethylphosphino)ethane 23936-60-9 C₆H₁₆P₂ 150.13 Methyl Not reported
1,2-Bis(diphenylphosphino)ethane 1663-45-2 C₂₆H₂₄P₂ 398.42 Phenyl White to light yellow crystals
1,2-Bis(dicyclohexylphosphino)ethane 23743-26-2 C₂₈H₅₂P₂ 422.60 Cyclohexyl >95% purity

Key Observations :

  • Substituent Effects: Chlorine substituents in 1,2-Bis(dichlorophosphino)ethane impart strong electron-withdrawing properties, contrasting with electron-donating alkyl (ethyl, methyl) or aryl (phenyl) groups in related compounds. This influences their coordination behavior with transition metals .
  • Molecular Weight: The dichloro derivative has a lower molecular weight compared to bulkier ligands like 1,2-Bis(diphenylphosphino)ethane (398.42 g/mol), which is widely used in catalysis (e.g., Suzuki coupling) .

Reactivity and Coordination Chemistry

  • Electronic Effects: The Cl₂P groups in 1,2-Bis(dichlorophosphino)ethane stabilize metals in higher oxidation states due to their electron-withdrawing nature. In contrast, alkyl-substituted ligands (e.g., diethyl or dimethyl) enhance electron density at the metal center, favoring reductive elimination or catalytic cycles . Example: Copper(I) complexes with 1,2-Bis(diethylphosphino)ethane exhibit greater stability in non-polar solvents compared to dichloro derivatives, which require polar solvents for effective coordination .
  • Steric Effects: Bulky substituents (e.g., cyclohexyl in 1,2-Bis(dicyclohexylphosphino)ethane) create steric hindrance, limiting access to the metal center. The dichloro derivative, with smaller substituents, allows for tighter metal-ligand bonding .

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